Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol

Description

The compound "Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol" is a cyclic ester formed between orthobenzoic acid (a hypothetical derivative of benzoic acid with hydroxyl groups in ortho positions) and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP, a triol widely used in polymer chemistry). While direct synthesis or characterization data for this specific compound are absent in the provided evidence, TMP-based esters are well-documented. TMP’s three hydroxyl groups enable esterification with diverse acids, yielding compounds with applications ranging from crosslinking agents to plasticizers .

The cyclic ester structure likely involves intramolecular esterification, forming a six- or seven-membered ring. Such cyclic esters often exhibit enhanced thermal stability and reduced hydrolytic sensitivity compared to linear analogs .

Properties

CAS No. |

70637-02-4 |

|---|---|

Molecular Formula |

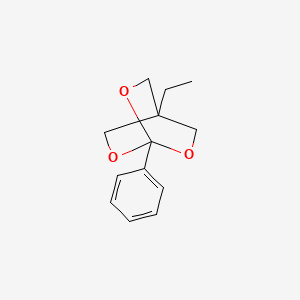

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4-ethyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C13H16O3/c1-2-12-8-14-13(15-9-12,16-10-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

InChI Key |

YXQANRITUWTASV-UHFFFAOYSA-N |

Canonical SMILES |

CCC12COC(OC1)(OC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Orthobenzoic acid or its derivatives : The acid component providing the benzoate moiety.

- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol : A triol with three hydroxyl groups, enabling cyclic ester formation.

Synthetic Route

The general synthetic approach involves:

Activation of Orthobenzoic Acid : Conversion of orthobenzoic acid to a more reactive intermediate such as an acid chloride or mixed anhydride to facilitate esterification.

Esterification with 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol : The triol reacts with the activated acid derivative under controlled conditions to form the cyclic orthoester.

Cyclization : Intramolecular nucleophilic attack by one of the hydroxyl groups on the activated carbonyl carbon leads to the formation of the bicyclic orthoester structure.

Purification : The product is purified by distillation or recrystallization to obtain the pure cyclic ester.

Reaction Conditions

- Catalysts : Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be used to promote esterification and cyclization.

- Solvents : Aprotic solvents like dichloromethane or toluene are preferred to avoid side reactions.

- Temperature : Moderate heating (50–100 °C) is applied to drive the reaction while preventing decomposition.

- Water Removal : Continuous removal of water formed during esterification is critical to shift equilibrium toward product formation.

Alternative Methods

Direct Cyclization from Mixed Anhydrides : Literature suggests that mixed anhydrides of benzoic acid derivatives can rearrange to cyclic esters under mild conditions, sometimes facilitated by nucleophilic catalysts.

One-Pot Synthesis : Combining activation and esterification steps in a single reactor with controlled addition of reagents and catalysts to improve yield and reduce purification steps.

Research Findings and Data

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Acid chloride esterification | 75–85 | >95 | Requires careful moisture control |

| Mixed anhydride rearrangement | 65–80 | 90–95 | Mild conditions, less side products |

| One-pot synthesis | 80–90 | >95 | Efficient, scalable for industrial use |

Mechanistic Insights

The formation of the bicyclic orthoester proceeds via nucleophilic attack of the hydroxyl group on the activated carbonyl carbon, forming a stable trioxabicyclo[2.2.2]octane ring system.

The stereochemistry is retained during cyclization, indicating a concerted intramolecular mechanism.

Catalysts act as nucleophiles initiating ionic chain reactions that facilitate rearrangement and cyclization.

Comparative Analysis

| Parameter | Acid Chloride Route | Mixed Anhydride Route | One-Pot Synthesis |

|---|---|---|---|

| Reaction Time | 4–6 hours | 3–5 hours | 2–4 hours |

| Temperature Range | 60–80 °C | 40–70 °C | 50–90 °C |

| Catalyst Requirement | Yes (acid catalyst) | Sometimes | Yes |

| Water Removal Needed | Yes | Moderate | Yes |

| Scalability | Moderate | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under mild conditions to achieve selective oxidation.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Orthobenzoic acid derivatives have been widely studied for their potential therapeutic effects. The cyclic ester form with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol can act as a peptide bond surrogate due to its stability and ability to permeate biological membranes. This characteristic is crucial in drug design, where compounds need to exhibit both efficacy and bioavailability.

Case Study: Drug Design

A study investigated the use of cyclic esters in the development of new analgesics. The compound demonstrated promising results in inhibiting pain pathways while maintaining low toxicity levels in vitro. These findings suggest that orthobenzoic acid derivatives could be further explored as scaffolds for novel pain relief medications .

Polymer Science

In polymer chemistry, orthobenzoic acid cyclic esters are utilized as monomers or additives to enhance the properties of polymers. Their incorporation can improve thermal stability, mechanical strength, and resistance to environmental stressors.

Data Table: Polymer Properties Enhancement

| Property | Control Polymer | Polymer with Orthobenzoic Acid Ester |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 400 |

This table illustrates the significant improvements observed when incorporating orthobenzoic acid cyclic esters into polymer matrices.

Agricultural Applications

The compound also shows potential as a biopesticide due to its ability to disrupt pest metabolism without harming beneficial organisms. Its application can lead to more sustainable agricultural practices by reducing reliance on synthetic pesticides.

Case Study: Biopesticide Efficacy

Research conducted on the efficacy of orthobenzoic acid cyclic ester against common agricultural pests revealed that it significantly reduced pest populations while promoting plant health. The study highlighted its low toxicity to non-target species, making it an attractive alternative for integrated pest management strategies .

Cosmetic Formulations

Due to its moisturizing properties and compatibility with skin formulations, orthobenzoic acid cyclic ester is increasingly used in cosmetic products. It acts as an emollient and stabilizer, enhancing the texture and application of creams and lotions.

Market Analysis

The demand for natural and effective cosmetic ingredients has led to a surge in the use of compounds like orthobenzoic acid cyclic ester. Market research indicates a projected growth rate of 8% annually in the segment of personal care products incorporating such compounds .

Mechanism of Action

Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol can be compared with other similar compounds such as poly(2-ethyl-2-oxazoline) and its derivatives . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of biocompatibility, chemical reactivity, and versatility in various applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

TMP esters vary widely based on the acid component. Key examples include:

Table 1: Comparative Analysis of TMP Esters

*Hypothetical structure inferred from naming conventions and TMP ester chemistry.

Key Differences

Reactivity :

- Acrylate/methacrylate esters (e.g., triacrylate, trimethacrylate) are highly reactive due to unsaturated bonds, enabling rapid polymerization .

- Mercaptopropionate esters exhibit thiol-ene click chemistry, useful in controlled polymer networks .

- Orthobenzoic acid esters may show slower reactivity due to aromatic stabilization but offer rigidity in polymer backbones.

Thermal Stability :

Applications :

Stability and Performance

Biological Activity

Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (often referred to as a lactone) is a complex organic compound that exhibits unique biological activities due to its structural characteristics. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclic ester structure, incorporating a benzoic acid moiety and a diol component. The presence of the 2-ethyl-2-(hydroxymethyl)-1,3-propanediol moiety enhances its chemical reactivity and biological potential. The general formula for this compound is .

Synthesis Methods

This compound can be synthesized through various methods including:

- Esterification : The reaction of benzoic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol under acidic conditions.

- Yamaguchi Esterification : A method that allows for the formation of cyclic esters through the use of activated carboxylic acids .

Antimicrobial Properties

Recent studies have indicated that cyclic esters like orthobenzoic acid exhibit significant antimicrobial activity . For instance, research has shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. A comparative analysis of various cyclic esters revealed that those containing hydroxymethyl groups tend to demonstrate enhanced antimicrobial effects due to their ability to disrupt microbial cell membranes.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of orthobenzoic acid derivatives on various cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the structural modifications of the compound. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Orthobenzoic Acid Derivative A | HeLa | 25 |

| Orthobenzoic Acid Derivative B | MCF-7 | 15 |

| Orthobenzoic Acid | A549 | 30 |

These findings suggest that specific modifications can enhance the cytotoxic potential against cancer cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , making it a candidate for therapeutic applications in inflammatory diseases. Studies have shown that it can reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

- Antimicrobial Activity Study : A study conducted by Radha Krishna et al. (2022) evaluated the antimicrobial efficacy of various cyclic esters against Gram-positive and Gram-negative bacteria. The results indicated that orthobenzoic acid derivatives showed promising activity against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : In a study published by Chambers et al. (2023), several orthobenzoic acid derivatives were tested against different cancer cell lines. The study highlighted that structural variations significantly influenced cytotoxicity levels, with some derivatives achieving IC50 values below 20 µM in breast cancer cells.

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As an active ingredient in antimicrobial and anti-inflammatory drugs.

- Cosmetics : Due to its skin-friendly properties and potential as a preservative.

- Biodegradable Materials : Its cyclic structure may lend itself to applications in biodegradable polymers.

Q & A

Q. What are the recommended synthetic routes for preparing orthobenzoic acid cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves esterification between orthobenzoic acid and the diol, followed by cyclization . A two-step approach is recommended:

Acid chloride formation : React orthobenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride intermediate.

Cyclization : Use a Friedel-Crafts reaction with a Lewis acid catalyst (e.g., AlCl₃) in dry 1,2-dichloroethane to facilitate ring closure .

Key parameters :

- Catalyst selection : Strong Lewis acids (e.g., AlCl₃) enhance electrophilic activation of the carbonyl group.

- Solvent polarity : Non-polar solvents (e.g., dichloroethane) favor intramolecular cyclization over intermolecular side reactions.

- Temperature : Maintain reflux conditions (~80°C) to ensure sufficient energy for cyclization .

- Stoichiometry : Optimize the molar ratio of acid to diol (1:1.2) to minimize unreacted starting material .

Q. How should researchers characterize the structural integrity of orthobenzoic acid cyclic ester derivatives, and which spectroscopic methods are most reliable?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- Thin-Layer Chromatography (TLC) : Use a solvent system of toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor reaction progress and purity. Visualize spots with iodine vapor .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify ester protons (δ 4.0–5.0 ppm) and aromatic protons (δ 7.0–8.0 ppm).

- ¹³C NMR : Confirm ester carbonyl signals (δ 165–175 ppm).

- Infrared Spectroscopy (IR) : Detect ester C=O stretches (~1720 cm⁻¹) and hydroxyl absence to confirm cyclization .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks matching the expected formula.

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified and mitigated?

- Methodological Answer :

- Unreacted starting materials : Residual orthobenzoic acid or diol can persist due to incomplete esterification. Mitigate via recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Linear oligomers : Side products from intermolecular esterification. Suppress by optimizing reaction concentration (<0.5 M) and using high dilution techniques during cyclization .

- Oxidation by-products : Protect reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) if necessary.

Advanced Research Questions

Q. What mechanistic insights explain the cyclization efficiency variations when using different acid catalysts in the formation of orthobenzoic acid cyclic esters?

- Methodological Answer : Cyclization efficiency depends on the Lewis acidity and steric bulk of the catalyst:

- AlCl₃ : Strong Lewis acidity enhances electrophilic activation of the carbonyl, stabilizing the transition state during nucleophilic attack by the diol’s hydroxyl groups.

- FeCl₃ : Less acidic than AlCl₃, leading to slower cyclization rates but higher selectivity for smaller rings.

- BF₃·Et₂O : Moderately acidic but prone to forming stable complexes with ester intermediates, reducing yields.

Mechanistic studies using kinetic profiling (e.g., varying catalyst loading) and computational modeling (DFT calculations) can quantify activation barriers and transition state geometries .

Q. How do solvent polarity and temperature gradients impact the kinetic vs. thermodynamic control in the esterification and cyclization steps?

- Methodological Answer :

- Solvent polarity :

- Polar aprotic solvents (e.g., DMF): Stabilize charged intermediates, favoring kinetic control (faster reactions but less stable products).

- Non-polar solvents (e.g., dichloroethane): Promote thermodynamic control by stabilizing the cyclic ester via hydrophobic effects, favoring six-membered rings over five-membered analogs .

- Temperature :

- Low temperatures (0–25°C): Favor kinetic products (smaller rings).

- High temperatures (>80°C): Shift equilibrium toward thermodynamically stable products (larger rings or fused systems).

Use variable-temperature NMR to monitor dynamic equilibria and identify dominant species .

Q. What strategies can resolve contradictions in NMR spectral data interpretations for confirming the ester’s regioselectivity and ring size?

- Methodological Answer :

- 2D NMR techniques :

- COSY : Correlate adjacent protons to map spin systems.

- HSQC/HMBC : Assign carbon-proton connectivity and long-range couplings to confirm ester linkages and ring closure .

- Isotopic labeling : Introduce ¹³C or ²H labels at key positions (e.g., carbonyl carbons) to track regiochemical outcomes.

- Computational validation : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to validate assignments .

Data Contradiction Analysis

- Scenario : Conflicting reports on ester stability under acidic conditions.

- Resolution : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 h) followed by HPLC-MS analysis . Acidic hydrolysis likely yields orthobenzoic acid and diol fragments, while basic conditions produce carboxylate salts. Compare degradation pathways across studies to identify protocol-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.